REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:22])=[C:11]([N:14]4[CH2:19][CH2:18][N:17]([CH2:20][CH3:21])[CH2:16][CH2:15]4)[CH:12]=3)[C:7](=[O:23])[C:6]([C:24]([OH:26])=[O:25])=[CH:5]2)[CH2:3][CH2:2]1.ClC(O[CH2:31][CH3:32])=O>C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:22])=[C:11]([N:14]4[CH2:19][CH2:18][N:17]([CH2:20][CH3:21])[CH2:16][CH2:15]4)[CH:12]=3)[C:7](=[O:23])[C:6]([C:24]([O:26][CH2:31][CH3:32])=[O:25])=[CH:5]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC)F)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
37.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 30 minutes at -20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
was then stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
After extraction with twice 300 parts by volume of water, 400 parts by volume of water
|
Type
|
ADDITION
|
Details
|
were added to the organic phase
|
Type
|
CUSTOM
|
Details
|
consumption approximately 15 parts by volume), and the chloroform
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under a water pump vacuum
|
Type
|
CUSTOM
|
Details
|
consumption approximately 70 parts by volume), and the mixture
|
Type
|
STIRRING
|
Details
|
was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 500 parts by volume of water
|
Type
|
CUSTOM
|
Details
|
dried overnight at 70° C. in a vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
drying cabinet
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC)F)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |